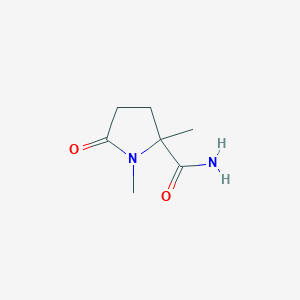

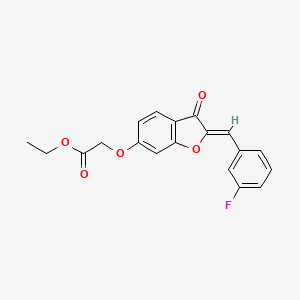

![molecular formula C12H14ClN3O3S B2766298 2-chloro-N-{3-[(pyrrolidin-2-ylidene)sulfamoyl]phenyl}acetamide CAS No. 790270-97-2](/img/structure/B2766298.png)

2-chloro-N-{3-[(pyrrolidin-2-ylidene)sulfamoyl]phenyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-chloro-N-{3-[(pyrrolidin-2-ylidene)sulfamoyl]phenyl}acetamide” is a chemical compound with the CAS Number: 790270-97-2 . It has a molecular weight of 315.78 . The compound is a powder at room temperature .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine rings (a key component of this molecule) can be synthesized from different cyclic or acyclic precursors . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a sulfamoyl group and a phenyl group attached to the nitrogen of the pyrrolidine ring .Physical And Chemical Properties Analysis

The compound has a melting point of 152-153 degrees Celsius . Other specific physical and chemical properties are not available.Applications De Recherche Scientifique

Synthesis of Novel Compounds

Researchers have synthesized new heterocyclic compounds incorporating the sulfamoyl moiety, aiming to develop antimicrobial agents. These compounds, derived from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, have shown promising in vitro antibacterial and antifungal activities. This research highlights the versatility of the sulfamoyl moiety in synthesizing compounds with potential biological applications, including antimicrobial properties (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Antimicrobial Activity

Further studies have developed N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives, exploring their antimicrobial potential. These compounds were synthesized through the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol and 2-Chloro-N-(aryl)acetamide, demonstrating significant in vitro antibacterial, antifungal, and anti-tuberculosis activity. This research underscores the therapeutic potential of incorporating the sulfamoyl moiety into heterocyclic compounds for combating various microbial infections (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Advanced Material Synthesis

On a different note, research into the synthesis of novel 1,2,3,4-Tetrahydrocarbazole derivatives showcases the application of related compounds in creating materials of biological interest. These efforts aim to diversify the range of biologically active compounds through innovative synthetic pathways, illustrating the broader impact of such chemical entities in material science and medicinal chemistry (Fadda, Etman, Sarhan, & El-Hadidy, 2010).

Computational Chemistry Applications

In computational chemistry, the vibrational spectroscopic signatures of related compounds have been characterized to understand their structural and electronic properties better. This research uses density functional theory (DFT) to analyze the geometric equilibrium, inter and intra-molecular hydrogen bonding, and vibrational wavenumbers of molecules. Such studies are crucial for designing drugs with optimal pharmacokinetic properties, demonstrating the compound's relevance in theoretical and computational drug design (Jenepha Mary, Pradhan, & James, 2022).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O3S/c13-8-12(17)15-9-3-1-4-10(7-9)20(18,19)16-11-5-2-6-14-11/h1,3-4,7H,2,5-6,8H2,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLURZUOKHVNOTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)NS(=O)(=O)C2=CC=CC(=C2)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2766218.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2766227.png)

![N-[1-(4-chlorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B2766229.png)

![N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/no-structure.png)

![1-Phenethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B2766234.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfonylbenzamide](/img/structure/B2766236.png)